Cas no 120680-98-0 (3-(4-ethylphenyl)prop-2-enoic acid)
3-(4-ethylphenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-ethyl cinnamic acid
- 3-(4-ethylphenyl)-2-propenoic acid
- (E)-3-(4-乙基苯基)丙烯酸
- 3-(4-ethylphenyl)prop-2-enoic acid
- (E)-3-(4-ETHYLPHENYL)ACRYLIC ACID
- AS-62748
- (E)-3-(4-ethylphenyl)prop-2-enoic acid
- SCHEMBL765933
- 2-Propenoic acid, 3-(4-ethylphenyl)-, (2E)-
- STK425807
- AKOS000263640
- (2E)-3-(4-ethylphenyl)prop-2-enoic acid
- 28784-98-7
- AB01323758-02
- NCGC00330007-01
- 120680-98-0
- Z2942851866
- MFCD02244465
- EN300-13521
- (2E)-3-(4-ethylphenyl)acrylic acid
- 10R-0618
- 4-Ethylcinnamic acid
- ALBB-020020
- 3-(4-ethylphenyl)acrylic acid
- D86907
- J-017258
- (E)-3-(4-ETHYLPHENYL)ACRYLICACID
- EN300-832928
- SCHEMBL309763
- CS-0450224
-
- MDL: MFCD02244465
- Inchi: 1S/C11H12O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+
- InChI Key: GOIIVCHICYNWSG-BQYQJAHWSA-N
- SMILES: OC(/C=C/C1C=CC(=CC=1)CC)=O
Computed Properties
- Exact Mass: 176.083729621g/mol
- Monoisotopic Mass: 176.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3Ų
3-(4-ethylphenyl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E72830-5g |
4-ethyl cinnamic acid |
120680-98-0 | 95% | 5g |
¥1450.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E72830-10g |
4-ethyl cinnamic acid |
120680-98-0 | 95% | 10g |
¥2410.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E72830-50g |
4-ethyl cinnamic acid |
120680-98-0 | 95% | 50g |
¥7210.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E72830-1g |
4-ethyl cinnamic acid |
120680-98-0 | 95% | 1g |
¥490.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E72830-25g |
4-ethyl cinnamic acid |
120680-98-0 | 95% | 25g |
¥4330.0 | 2023-09-07 | |
| eNovation Chemicals LLC | D772845-5g |
(2E)-3-(4-ethylphenyl)prop-2-enoic acid |
120680-98-0 | 98% | 5g |
$175 | 2024-06-06 | |
| Key Organics Ltd | 10R-0618-1MG |
(E)-3-(4-ethylphenyl)-2-propenoic acid |
120680-98-0 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 10R-0618-5MG |
(E)-3-(4-ethylphenyl)-2-propenoic acid |
120680-98-0 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 10R-0618-10MG |
(E)-3-(4-ethylphenyl)-2-propenoic acid |
120680-98-0 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 10R-0618-0.5G |
(E)-3-(4-ethylphenyl)-2-propenoic acid |
120680-98-0 | >95% | 0.5g |
£165.00 | 2023-09-07 |
3-(4-ethylphenyl)prop-2-enoic acid Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-(4-ethylphenyl)prop-2-enoic acid
Comprehensive Analysis of 3-(4-ethylphenyl)prop-2-enoic acid (CAS No. 120680-98-0): Properties, Applications, and Industry Trends
3-(4-ethylphenyl)prop-2-enoic acid (CAS No. 120680-98-0) is a specialized organic compound belonging to the class of cinnamic acid derivatives. This compound has garnered significant attention in pharmaceutical and material science research due to its unique structural features, including a conjugated double bond and an ethyl-substituted phenyl ring. Its molecular formula, C11H12O2, and molecular weight of 176.21 g/mol make it a versatile intermediate for synthesizing more complex molecules.
Recent studies highlight the growing demand for 3-(4-ethylphenyl)prop-2-enoic acid in the development of UV-absorbing materials and bioactive compounds. Researchers are particularly interested in its potential applications in cosmetic formulations, where its ability to absorb ultraviolet light could enhance sunscreen efficacy. Additionally, its role as a precursor in the synthesis of flavonoids and antioxidants aligns with the current industry focus on natural product derivatives and sustainable chemistry.
From a synthetic perspective, CAS No. 120680-98-0 is typically produced via Knoevenagel condensation between 4-ethylbenzaldehyde and malonic acid, a reaction favored for its high yield and mild conditions. The compound’s melting point (approximately 150–155°C) and solubility profile (soluble in polar organic solvents like ethanol and DMSO) make it suitable for diverse laboratory and industrial processes. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, which is critical for pharmaceutical-grade applications.
The compound’s relevance extends to the agrochemical sector, where derivatives of 3-(4-ethylphenyl)prop-2-enoic acid are explored as potential plant growth regulators. This aligns with the global push for eco-friendly agricultural solutions, a topic frequently searched in scientific databases and AI-driven platforms. Furthermore, its low toxicity profile (as indicated by preliminary studies) positions it as a safer alternative to traditional synthetic intermediates, addressing the increasing consumer demand for green chemistry alternatives.
In material science, the conjugated π-system of 3-(4-ethylphenyl)prop-2-enoic acid enables its use in organic semiconductors and photovoltaic devices. Researchers are investigating its incorporation into polymeric matrices to enhance electron mobility, a hot topic in renewable energy discussions. Such applications resonate with trending searches on sustainable energy materials and carbon-neutral technologies.
Quality control protocols for CAS No. 120680-98-0 emphasize compliance with ICH guidelines, ensuring its suitability for high-value applications. Suppliers often provide technical data sheets detailing parameters like residual solvents and heavy metal content, which are critical for regulatory approvals. The compound’s stability under inert atmospheres and recommended storage conditions (2–8°C in amber glass vials) further underscore its industrial viability.
Emerging trends also suggest interest in the computational modeling of 3-(4-ethylphenyl)prop-2-enoic acid to predict its reactivity in novel synthetic pathways. This approach leverages machine learning algorithms—a frequently searched term in AI-driven research—to optimize reaction conditions and reduce waste generation. Such innovations align with the principles of circular economy, another high-traffic keyword in contemporary scientific literature.
In conclusion, 3-(4-ethylphenyl)prop-2-enoic acid (CAS No. 120680-98-0) represents a multifaceted compound with expanding applications across pharmaceuticals, agriculture, and advanced materials. Its synergy with current industry priorities—sustainability, efficiency, and safety—ensures its continued relevance in research and commercial sectors. Future studies may explore its enantioselective synthesis or hybrid material composites, further solidifying its role in next-generation innovations.
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